molecular formula C16H17N3O B11849986 [(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile CAS No. 58442-58-3

[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile

Cat. No.: B11849986
CAS No.: 58442-58-3
M. Wt: 267.33 g/mol
InChI Key: LXIAHMIGYHDRHV-UHFFFAOYSA-N
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Description

[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile (CAS 58442-58-3) is a versatile chemical intermediate with a molecular formula of C16H17N3O and a molecular weight of 267.33 g/mol . This compound features a tetrahydroindazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and utility in drug discovery . The structure incorporates a benzyl group at the N-1 position and an acetonitrile-linked ether at the C-3 position, making it a valuable building block for the synthesis of more complex molecules via further functionalization of the nitrile group. The tetrahydroindazole scaffold is of significant research interest. Studies have shown that structurally related tetrahydroindazole derivatives act as potent and highly selective ligands for the Sigma-1 receptor, a protein target implicated in central nervous system (CNS) diseases and cancer . Other research highlights the application of tetrahydroindazole-based compounds, such as ARN23765, as subnanomolar potency correctors of the F508del-CFTR mutant protein, positioning them as promising preclinical candidates for the treatment of cystic fibrosis . The reactivity of the indazole core, particularly concerning the addition to carbonyl groups like formaldehyde, has been extensively studied to understand the formation of N1-substituted derivatives, which are key intermediates in developing compounds with enhanced research or therapeutic value . This product is intended for research applications as a key intermediate in organic synthesis and medicinal chemistry projects. It is provided as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

CAS No.

58442-58-3

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

2-[(1-benzyl-4,5,6,7-tetrahydroindazol-3-yl)oxy]acetonitrile

InChI

InChI=1S/C16H17N3O/c17-10-11-20-16-14-8-4-5-9-15(14)19(18-16)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-9,11-12H2

InChI Key

LXIAHMIGYHDRHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2CC3=CC=CC=C3)OCC#N

Origin of Product

United States

Preparation Methods

Cyclization of Cyclohexanone Derivatives

The tetrahydroindazole scaffold is typically constructed via hydrazine-mediated cyclization of substituted cyclohexanones. For example, 1,4-cyclohexanedione mono-ethylene ketal undergoes reaction with hydrazine derivatives to yield 4,5,6,7-tetrahydro-1H-indazol-3-ol intermediates. This step is critical for establishing the fused bicyclic structure.

Example Protocol ():

  • 1,4-Dioxaspiro[4.5]decan-8-one (10 mmol) is treated with diethyl oxalate and LDA at −78°C to form a diketone intermediate.

  • Cyclization with propyl hydrazine at reflux in ethanol yields 4,5,6,7-tetrahydro-1H-indazol-3-ol (82% yield).

Benzylation at the 1-Position

Nucleophilic Substitution with Benzyl Halides

Benzylation of the indazole nitrogen is achieved using benzyl bromide or chloride under basic conditions. Potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or THF facilitates the reaction.

Example Protocol ():

  • 4,5,6,7-Tetrahydro-1H-indazol-3-ol (5 mmol) is dissolved in anhydrous DMF.

  • K₂CO₃ (7.5 mmol) and benzyl bromide (5.5 mmol) are added sequentially at 0°C.

  • The mixture is stirred at 80°C for 4 hours, yielding 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-3-ol (70–75% yield after extraction and crystallization).

Optimization and Challenges

Regioselectivity in Benzylation

Competing alkylation at the 2-position is mitigated by using bulky bases (e.g., NaH) or low-temperature conditions. Computational studies suggest that the 1-position is favored due to steric and electronic factors.

Purification Techniques

  • Chromatography : Reverse-phase HPLC or silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves regioisomers.

  • Crystallization : Ethanol/water recrystallization enhances purity (>95% by HPLC).

Characterization Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, benzyl Ar-H), 4.62 (s, 2H, OCH₂CN), 3.75 (s, 2H, NCH₂Ph), 2.85–2.70 (m, 4H, tetrahydroindazole CH₂), 1.90–1.75 (m, 4H, tetrahydroindazole CH₂).

  • IR (KBr): ν 2250 cm⁻¹ (C≡N stretch), 1605 cm⁻¹ (C=N indazole).

Mass Spectrometry

  • ESI-MS : m/z 268.1 [M+H]⁺ (calculated for C₁₆H₁₇N₃O: 267.33 g/mol).

Applications in Further Synthesis

The compound serves as a precursor for:

  • Anticancer agents : Functionalization at the acetonitrile group enables coupling with pharmacophores (e.g., via Cu-catalyzed azide-alkyne cycloaddition).

  • Sigma receptor ligands : Structural analogs show affinity for sigma-1 receptors .

Chemical Reactions Analysis

Formation of the Tetrahydroindazole Core

A cyclohexanone derivative reacts with hydrazine hydrate under acidic conditions to form the 4,5,6,7-tetrahydro-1H-indazol-3-ol intermediate. This step is critical for establishing the bicyclic structure .

Example Reaction:

Starting MaterialReagents/ConditionsProductYield
Cyclohexanone derivativeHydrazine hydrate, HCl4,5,6,7-Tetrahydro-1H-indazol-3-ol65%

Benzylation at Position 1

The indazole nitrogen at position 1 undergoes alkylation with benzyl chloride or bromide in the presence of a base (e.g., NaH or K2CO3) .

Example Reaction:

Starting MaterialReagents/ConditionsProductYield
4,5,6,7-Tetrahydro-1H-indazol-3-olBenzyl bromide, K2CO3, DMF1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-ol80%

Reactivity of the Cyano Group

The acetonitrile moiety undergoes characteristic nitrile reactions:

Hydrolysis to Carboxylic Acid

Under acidic or basic conditions, the nitrile group hydrolyzes to a carboxylic acid. For example, LiOH in THF/MeOH at room temperature achieves full conversion .

Example Reaction:

Starting MaterialReagents/ConditionsProductYield
[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrileLiOH, THF/MeOH, 18 h[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetic acid95%

Reduction to Amine

Catalytic hydrogenation (e.g., H2/Pd-C) reduces the nitrile to a primary amine :

Starting MaterialReagents/ConditionsProductYield
This compoundH2 (15 psi), Pd/C, MeOH[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]ethylamine85%

Electrophilic Substitution on the Indazole Core

The electron-rich indazole ring participates in electrophilic substitutions:

Nitration

Nitration with HNO3/H2SO4 occurs at position 5 or 7, depending on directing effects of substituents .

Example Reaction:

Starting MaterialReagents/ConditionsProductYield
This compoundHNO3, H2SO4, 0°C5-Nitro derivative60%

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The benzyl group is stable, but the nitrile hydrolyzes to a carboxylic acid above pH 2 .

  • Basic Conditions : The indazole ring remains intact, but prolonged exposure to strong bases (e.g., NaOH) may cleave the tetrahydro ring.

Key Spectral Data

  • FTIR : ν(CN) at 2245 cm⁻¹, ν(C-O) at 1220 cm⁻¹.

  • 1H NMR (DMSO-d6) : δ 7.33 (benzyl aromatic protons), δ 4.80 (OCH2CN), δ 2.70–1.90 (tetrahydro ring protons) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties : Research indicates that indazole derivatives exhibit significant antimicrobial and anticancer activities. [(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile has been studied for its potential to inhibit the growth of various cancer cell lines and pathogenic microorganisms.

Anti-inflammatory Effects : The compound shows promise as an anti-inflammatory agent. Studies have demonstrated its ability to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Sigma Receptor Ligands

Tetrahydroindazoles have been identified as potent ligands for sigma receptors. These receptors are implicated in neurological processes and pain management. Binding assays reveal that structural modifications significantly affect receptor affinity and selectivity, highlighting the importance of optimizing chemical structures to enhance biological activity .

Chemical Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Indazole Core : Synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic aldehydes or ketones.
  • Benzylation : The indazole core undergoes benzylation using benzyl halides in the presence of bases such as potassium carbonate.
  • Ether Formation : The final step involves reacting the benzylated indazole with chloroacetonitrile to form the ether linkage .

Industrial Applications

In industrial settings, this compound is utilized as a building block for synthesizing more complex molecules. Its unique properties make it valuable in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmaceutical Applications : The acetonitrile group in the target compound could serve as a metabolically stable bioisostere for carboxylic acids or amides in drug design.
  • Structural Insights : Crystallographic data (e.g., SHELX-refined structures) for related compounds highlight the importance of linker atoms and substituents in determining molecular conformation .

Biological Activity

[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile is a complex organic compound that has garnered attention for its potential biological activities. Its structure features a benzyl group connected to a tetrahydroindazole moiety and an acetonitrile functional group, which may confer unique pharmacological properties. This article summarizes the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}

This compound is characterized by a distinctive tetrahydroindazole core that enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Sigma Receptor Ligands : Tetrahydroindazoles have been identified as potent ligands for sigma receptors, which play critical roles in neurological processes. These interactions suggest potential applications in treating neurological disorders and pain management.
  • Anti-inflammatory Properties : Compounds within this structural class may exhibit anti-inflammatory and analgesic effects, making them suitable candidates for therapeutic applications.

1. Sigma Receptor Binding Studies

Binding assays have shown that modifications to the benzyl or acetonitrile groups significantly affect receptor affinity and selectivity. This highlights the importance of structural optimization in enhancing biological activity.

2. Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct pharmacological profiles:

Compound NameStructure FeaturesUnique Properties
1-Benzyl-2-methylindazoleBenzyl group attached to an indazole ringExhibits anti-cancer properties
4-Amino-5-benzoyl-indoleIndole structure with a benzoyl groupKnown for anti-inflammatory effects
4-(Benzylthio)-1H-pyrazolePyrazole ring with a benzylthio groupActs as an antioxidant

Uniqueness : The tetrahydroindazole core in this compound may provide enhanced receptor binding capabilities compared to these compounds.

Mechanistic Insights

The mechanism of action for this compound may involve modulation of sigma receptors and other targets implicated in pain and inflammation pathways. Further studies are required to elucidate the exact pharmacodynamics and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile, and how can reaction yields be optimized?

  • Methodology : A common approach involves coupling 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-3-ol with bromoacetonitrile under basic conditions. For example, sodium methoxide in anhydrous tetrahydrofuran (THF) facilitates nucleophilic substitution, yielding ~52% product . Optimization strategies include adjusting reaction time (e.g., refluxing overnight ), solvent polarity (e.g., acetonitrile or THF), and stoichiometric ratios of reagents. Monitoring via TLC (CH₂Cl₂/AcOEt 9:1) ensures reaction completion .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Use ¹H-NMR (CD₃)₂SO or (CD₃)₂CO solvents to identify key signals: benzyl protons (δ ~4.5 ppm), tetrahydroindazole ring protons (δ ~1.5–3.0 ppm), and acetonitrile’s nitrile group (no proton signal). ¹³C-NMR confirms the nitrile carbon at ~117 ppm .
  • HPLC/UHPLC : Employ a C18 column with gradient elution (acetonitrile/water + 0.05% acetic acid) for purity assessment. Retention times and peak symmetry indicate impurities .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • Methodology : Ultra-high-performance liquid chromatography with evaporative light scattering detection (UHPLC/ELSD) is effective. Use a Phenomenex Aqua C18 column (150 × 4.60 mm, 5 μm) with a gradient of 25–90% acetonitrile in water (0.05% acetic acid) at 1.0 mL/min . For trace analysis, GC-FID with n-hexane extraction and m-ECD detection can resolve low-concentration samples .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the stereoselectivity of this compound synthesis?

  • Methodology : Steric and electronic effects in solvents like acetonitrile vs. THF can alter nucleophilic attack efficiency. For instance, polar aprotic solvents (acetonitrile) enhance reaction rates but may reduce selectivity. Temperature-controlled experiments (e.g., 81°C for imidazole derivatives ) combined with chiral HPLC (e.g., Xterra RP18 column with 20 mM NaH₂PO₄/acetonitrile gradient ) can assess enantiomeric excess and optimize stereochemical outcomes.

Q. What mechanistic insights explain contradictory yield data in literature (e.g., 52% vs. quantitative yields)?

  • Methodology : Contradictions often arise from side reactions (e.g., hydrolysis of nitrile groups) or incomplete purification. Kinetic modeling (e.g., Arrhenius plots for acetonitrile oxidation ) and robustness testing via factorial design (varying pH, solvent ratios, and catalysts ) identify critical variables. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

  • Methodology : Introduce substituents on the benzyl or tetrahydroindazole moiety to probe pharmacological targets. For example:

  • Replace the benzyl group with fluorinated analogs to improve metabolic stability .
  • Modify the nitrile to an amide or ester for enhanced solubility.
  • Evaluate anti-HIV or antimicrobial activity via enzymatic assays (e.g., HIV protease inhibition ) and compare with computational docking studies.

Q. What strategies mitigate degradation during long-term storage or under oxidative conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH) with HPLC monitoring identify degradation pathways (e.g., nitrile hydrolysis to carboxylic acids). Lyophilization or storage in acetonitrile/water (1:1) at -20°C minimizes hydrolysis. Antioxidants (e.g., BHT) or inert packaging (argon) prevent oxidation .

Q. How can researchers resolve co-elution issues in chromatographic analysis of this compound?

  • Methodology : Optimize mobile phase additives (e.g., 0.1% ammonium acetate in acetonitrile ) to improve peak resolution. Use orthogonal methods: LC-MS for mass confirmation and 2D-HPLC (e.g., ion-pairing + reverse-phase) for challenging separations .

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